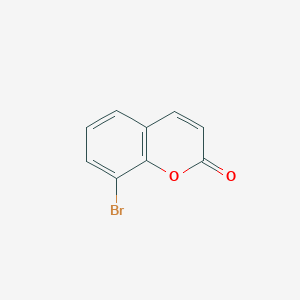

8-Bromo-2H-1-benzopyran-2-one

Overview

Description

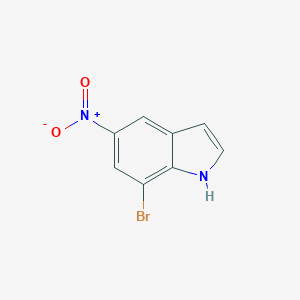

8-Bromo-2H-1-benzopyran-2-one is a brominated derivative of the benzopyran class, which includes compounds known as coumarins. These compounds are of significant interest due to their diverse biological activities and their potential applications in pharmacology and photochemistry .

Synthesis Analysis

The synthesis of this compound and related compounds can be achieved through various methods. A highly regioselective one-pot synthesis of 2,3-disubstituted-2H-1-benzopyrans has been developed using Brønsted acid catalyzed [4+2] cycloaddition reactions with arylalkynes via ortho-quinone methides . Additionally, bromination studies of 7-Hydroxy-4-methyl benzopyran-2-one have been conducted using classical methods and microwave irradiation, indicating that different brominating agents and solvents can influence the regioselectivity and efficiency of the bromination process .

Molecular Structure Analysis

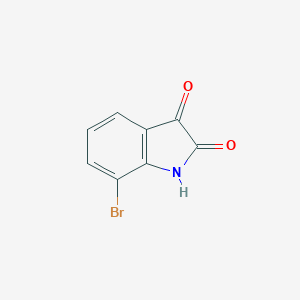

The molecular structure of benzopyran derivatives can be elucidated using various spectroscopic techniques. For instance, the crystal structure of 3-bromoacetyl-6-chloro-2H-1-benzopyran-2-one has been determined, showing that the benzopyran ring system is essentially planar . The positions of the halogen atoms relative to the ring system have been precisely determined, providing insights into the molecular conformation of such compounds.

Chemical Reactions Analysis

Benzopyran derivatives can participate in a variety of chemical reactions. For example, 1-Benzopyran-4(4H)-ones have been used as novel activated alkenes in the Baylis-Hillman reaction, leading to the synthesis of indolizine-fused-chromones . This demonstrates the reactivity of the benzopyran ring system and its utility in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzopyran derivatives can be influenced by their substituents. The synthesis and transformations of dihydroxy-2H-1-benzopyran-2-ones, including their bromo and acyl derivatives, have been explored, and their potential pharmacokinetic properties have been estimated using computer simulation . The solid-state structures of antipyrine-like derivatives have been analyzed through Hirshfeld surface analysis and DFT calculations, revealing the importance of hydrogen bonding and π-interactions in the stabilization of molecular assemblies .

Case Studies

Several case studies highlight the importance of this compound and related compounds. For instance, the synthesis of metal complexes with 7-hydroxy-4-methyl-8-(arylazo)-2H-1-benzopyran-2-one derivatives has been characterized, revealing their potential as ligands for transition metal ions . These complexes have been studied using various spectroscopic methods and DFT calculations, providing insights into their geometric structures and electronic properties.

Scientific Research Applications

Microwave-Assisted Synthesis Enhancements

8-Bromo-2H-1-benzopyran-2-one serves as a precursor in the microwave-assisted regioselective synthesis of 12H-benzopyrano[3,2-c][1]benzopyran-5-ones, demonstrating a significant improvement in yields and reaction times over traditional methods. This process highlights the compound's utility in facilitating efficient synthetic routes under microwave irradiation, leading to high-yield production of structurally complex benzopyran derivatives (Basu & Ghosh, 2011).

Catalyzed Cycloaddition for 2H-1-Benzopyrans

The compound also plays a crucial role in the highly regioselective synthesis of 2,3-disubstituted 2H-1-benzopyrans via Brønsted acid-catalyzed [4+2] cycloaddition with arylalkynes. This methodology provides a versatile approach to accessing functionalized benzopyran derivatives, highlighting its significance in the construction of biologically and photochemically active molecules (Tanaka et al., 2017).

Synthesis of Electron-Withdrawing Substituent Derivatives

Another application involves the synthesis of 2H-1-benzopyran derivatives with strongly electron-withdrawing substituents, indicating the compound's versatility in generating diverse chemical entities. These derivatives have potential applications in various fields, including material science and pharmacology (Ramazani & Fattahi-Nujokamberi, 2002).

Metal Complexes and Spectroscopic Properties

The compound is also pivotal in the synthesis and characterization of metal complexes, demonstrating its utility in coordination chemistry. Studies on such complexes offer insights into their structural, spectroscopic properties, and potential applications in catalysis and material science (Abdel-Latif & Mohamed, 2017).

Pharmacological Activities

Additionally, the synthesis and bioevaluation of benzopyran derivatives have shown that certain compounds exhibit notable antifungal and antibacterial activities. These findings underscore the importance of this compound derivatives in medicinal chemistry for developing new therapeutic agents (Kumar, Kumari, & Singh, 2014).

Safety and Hazards

Safety measures for handling “8-Bromo-2H-1-benzopyran-2-one” include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or contact, immediate medical attention is advised .

Mechanism of Action

Mode of Action

It’s known that the compound is synthesized using a biocatalytic domino reaction, specifically a knoevenagel/intramolecular transesterification reaction

Biochemical Pathways

Given its synthesis involves a knoevenagel/intramolecular transesterification reaction , it’s possible that the compound may affect pathways involving similar reactions.

Pharmacokinetics

The compound’s molecular weight is 225.04 , which may influence its bioavailability

Result of Action

It’s known that benzopyran derivatives can have a wide variety of pharmacological activities , suggesting that 8-Bromo-2H-1-benzopyran-2-one may also have diverse effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Dust formation should also be avoided, and personal protective equipment should be used when handling the compound . These precautions suggest that the compound’s action may be influenced by environmental conditions such as ventilation and exposure to dust.

properties

IUPAC Name |

8-bromochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVMXYHSBRLPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457275 | |

| Record name | 8-BROMO-2H-1-BENZOPYRAN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33491-30-4 | |

| Record name | 8-Bromo-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33491-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-BROMO-2H-1-BENZOPYRAN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

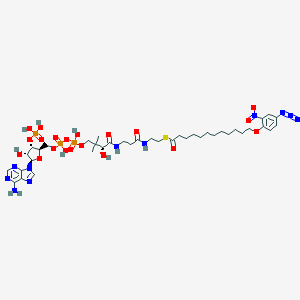

![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)

![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)